molecular formula C8H10OS B13610991 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol

Cat. No.: B13610991
M. Wt: 154.23 g/mol
InChI Key: OEBQUBWOYUHCLO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10OS. It features a cyclopropane ring substituted with a thiophen-2-ylmethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol typically involves the reaction of thiophen-2-ylmethyl bromide with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol exerts its effects is largely dependent on its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C8H10OS/c9-8(3-4-8)6-7-2-1-5-10-7/h1-2,5,9H,3-4,6H2

InChI Key

OEBQUBWOYUHCLO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CS2)O

Origin of Product

United States

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